molecular formula C12H12O2 B8462424 3-Phenyl-3-cyclopentenecarboxylic acid

3-Phenyl-3-cyclopentenecarboxylic acid

Cat. No.: B8462424
M. Wt: 188.22 g/mol
InChI Key: FPLXHQYZDPZBQC-UHFFFAOYSA-N
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Description

3-Phenyl-3-cyclopentenecarboxylic acid is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-phenylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-6,11H,7-8H2,(H,13,14)

InChI Key

FPLXHQYZDPZBQC-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-(Benzoylmethyl)-4,5-dihydro-2(3H)-furanone (5.00 g, Step A) and triphenylphosphine hydrobromide (8.41g) are mixed and heated to 170° C. in an oil bath under nitrogen for 1 hour. The mixture is cooled and powdered. The powder is dissolved in dimethylsulfoxide (50 mL) and diluted with tetrahydrofuran (30 mL). The solution is stirred under nitrogen and cooled in an ice.bath. Dimsyl sodium (25 mL of 2M, see Example D, Step C) is added dropwise over 20 minutes keeping the internal temperature below 14° C. The mixture is stirred at 25° C. for 2 hours and the solvents evaporated. The residue is treated with water (80 mL) containing saturated aqueous sodium bicarbonate (10 mL) and extracted with dichloromethane (3×50 mL). The extracts are washed with dilute aqueous sodium bicarbonate. The aqueous layers are washed with dichloromethane (30 mL) and acidified with concentrated hydrochloric acid. The aqueous layers are extracted with dichloror:ethane (3×50 mL), the extracts dried over magnesium sulfate, filtered, and evaporated to a brown oil. The oil is washed through silica gel (30 g) with 2:1 chloroform:ethyl acetate to give 3.1 g of 3-phenyl-3-cyclopentenecarboxylic acid as a brown solid.
Name
3-(Benzoylmethyl)-4,5-dihydro-2(3H)-furanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Dimsyl sodium
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-(Benzoylmethyl)-4,5-dihydro-2(3H)-furanone (5.00 g, Step A) and triphenylphosphine hydrobromide (8.41 g) are mixed and heated to 170° C. in an oil bath under nitrogen for 1 hour. The mixture is cooled and powdered. The powder is dissolved in dimethylsulfoxide (50 mL) and diluted with tetrahydrofuran (30 mL). The solution is stirred under nitrogen and cooled in an ice-bath. Dimsyl sodium (25 mL of 2M, see Example D, Step C) is added dropwise over 20 minutes keeping the internal temperature below 14° C. The mixture is stirred at 25° C. for 2 hours and the solvents evaporated. The residue is treated with water (80 mL) containing saturated aqueous sodium bicarbonate (10 mL) and extracted with dichloromethane (3×50 mL). The extracts are washed with dilute aqueous sodium bicarbonate. The aqueous layers are washed with dichloromethane (30 mL) and acidified with concentrated hydrochloric acid. The aqueous layers are extracted with dichloromethane (3×50 mL), the extracts dried over magnesium sulfate, filtered, and evaporated to a brown oil. The oil is washed through silica gel (30 g) with 2:1 chloroform:ethyl acetate to give 3.1 g of 3-phenyl-3-cyclopentenecarboxylic acid as a brown solid.
Name
3-(Benzoylmethyl)-4,5-dihydro-2(3H)-furanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Name
Dimsyl sodium
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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